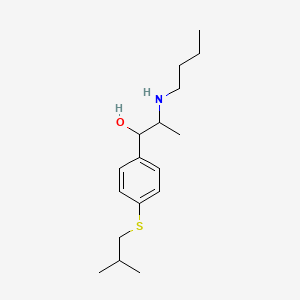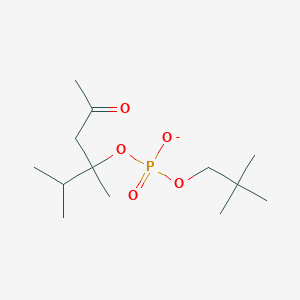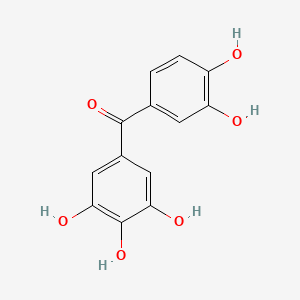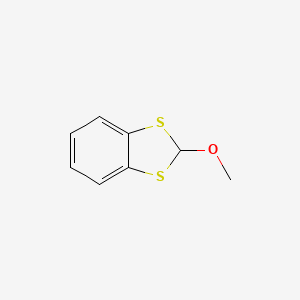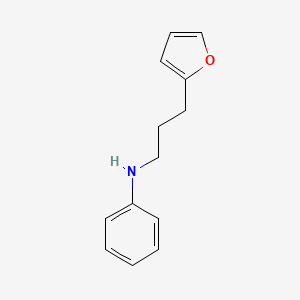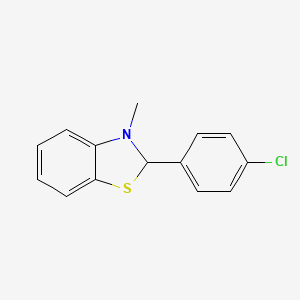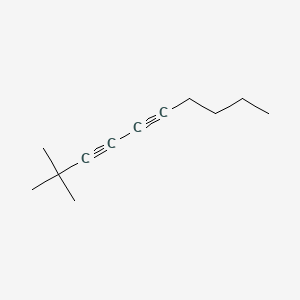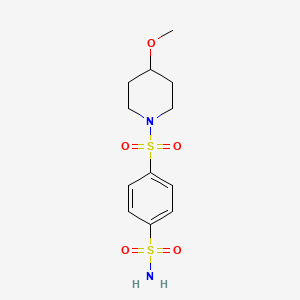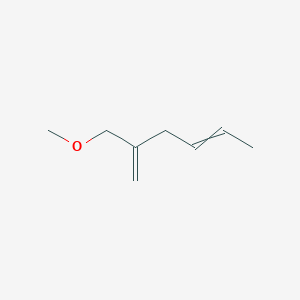
2-(Methoxymethyl)hexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)hexa-1,4-diene is an organic compound characterized by the presence of two double bonds and a methoxymethyl group attached to the hexadiene chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)hexa-1,4-diene can be achieved through several methods. One common approach involves the alkylation of 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product . Another method includes the electrophilic addition of halogens or hydrogen halides to conjugated dienes, which can be controlled to produce specific addition products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation and hydrolysis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)hexa-1,4-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions with halogens (e.g., Br2) and hydrogen halides (e.g., HBr), leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to yield alkanes.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as Br2, HBr, and other halogens are commonly used under controlled temperature conditions to achieve specific addition products.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used to convert the double bonds into epoxides.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds to alkanes.
Major Products Formed
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different isomers.
Epoxides: Oxidation of the double bonds results in the formation of epoxides.
Alkanes: Reduction of the double bonds leads to the formation of saturated hydrocarbons.
Applications De Recherche Scientifique
2-(Methoxymethyl)hexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of dienes and the effects of substituents on chemical reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound derivatives in drug development.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)hexa-1,4-diene involves its interaction with various molecular targets through its double bonds and methoxymethyl group. The compound can undergo electrophilic addition reactions, forming resonance-stabilized carbocations that can further react with nucleophiles . The stability and reactivity of these intermediates play a crucial role in determining the outcome of the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar conjugated structure.
2,4-Hexadiene: Another conjugated diene with two double bonds separated by a single bond.
Uniqueness
2-(Methoxymethyl)hexa-1,4-diene is unique due to the presence of the methoxymethyl group, which influences its reactivity and the types of reactions it can undergo. This functional group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57217-22-8 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-(methoxymethyl)hexa-1,4-diene |
InChI |
InChI=1S/C8H14O/c1-4-5-6-8(2)7-9-3/h4-5H,2,6-7H2,1,3H3 |
Clé InChI |
FQTCLZDTWZHOAS-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(=C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


